![molecular formula C25H19N3O4 B2725363 N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-67-2](/img/no-structure.png)
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H19N3O4 and its molecular weight is 425.444. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on structurally related compounds has demonstrated significant potential in anticancer applications. For example, the synthesis and evaluation of certain derivatives have been explored for their cytotoxic activity against a broad range of cancer cell lines. One study highlighted compounds that showed appreciable cancer cell growth inhibition against various cancer cell lines, including breast and lung cancers (Al-Sanea et al., 2020). Another study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, demonstrating considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
Synthesis and Chemical Properties
The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks showcases the versatility of these compounds in forming ring-annulated products with potential biological activities (Janardhan et al., 2014). This synthetic approach may offer a foundation for developing new derivatives with enhanced biological properties.
Inhibitory Activities
The study of N-benzyl-substituted acetamide derivatives revealed their ability to inhibit Src kinase, a protein implicated in cancer progression. Compounds with specific structural modifications exhibited significant inhibitory effects on cell proliferation in various carcinoma cell lines, indicating their potential as therapeutic agents in cancer treatment (Fallah-Tafti et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-amino-4-phenyl-3,4-dihydrobenzofuran-7-carboxylic acid with ethyl benzylacetate, followed by cyclization and subsequent reaction with acetic anhydride and ammonium acetate to form the final product.", "Starting Materials": [ "2-amino-4-phenyl-3,4-dihydrobenzofuran-7-carboxylic acid", "ethyl benzylacetate", "acetic anhydride", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-phenyl-3,4-dihydrobenzofuran-7-carboxylic acid with ethyl benzylacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate ethyl 2-(2-oxo-2-phenylethyl)benzoate.", "Step 2: Cyclization of the intermediate with ammonium acetate in the presence of a Lewis acid catalyst such as zinc chloride to form the intermediate 2-(2-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 3: Reaction of the intermediate with acetic anhydride in the presence of a base such as pyridine to form the final product N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS-Nummer |
877656-67-2 |
Produktname |
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molekularformel |
C25H19N3O4 |
Molekulargewicht |
425.444 |
IUPAC-Name |
N-benzyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c29-21(26-15-17-9-3-1-4-10-17)16-27-22-19-13-7-8-14-20(19)32-23(22)24(30)28(25(27)31)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,26,29) |
InChI-Schlüssel |
BUHNEMDJHUVDBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)

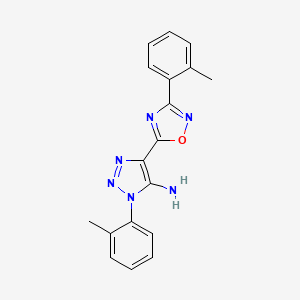
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)

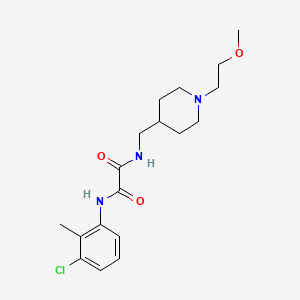
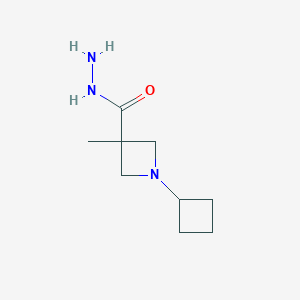

![11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2725295.png)
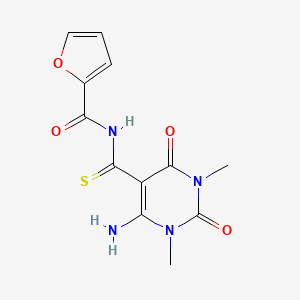
![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)
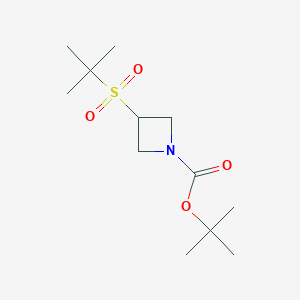
![2-((1-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725300.png)
![5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole](/img/structure/B2725303.png)